Cas no 83729-01-5 (2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- structure
83729-01-5 structure
Product name:2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
CAS No:83729-01-5
MF:C23H28O8
MW:432.463627815247
CID:722599
PubChem ID:128563

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • Salvinorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethy...
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S
    • Salvinorin A solution
    • SALVINORIN A(P)
    • SALVINORIN A(RG)
    • Diviner's Sage
    • Divinorin A
    • herbal ecstasy
    • Mexican mint
    • Salvinorin
    • salvonorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2α,4aα,6aβ,7β,9β,10aα,10bβ)]- (ZCI)
    • (-)-Salvinorin A
    • HSDB 7640
    • salvinorin-A
    • XS139259
    • DTXSID80232584
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2H-NAPHTHO(2,1-C)PYRAN-7-CARBOXYLIC ACID, 9-(ACETYLOXY)-2-(3-FURANYL)DODECAHYDRO-6A,10B-DIMETHYL-4,10-DIOXO-, METHYL ESTER, (2S,4AR,6AR,7R,9S,10AS,10BR)-
    • MFCD05664742
    • Ska Maria Pastora
    • CHEBI:67900
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • SCHEMBL39147
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-(acetylthio)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • PDSP2_001236
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho-[2,1-c]pyran-7-carboxylic acid methyl ester
    • AKOS027325800
    • DB12327
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate
    • UNII-T56W91NG6J
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- (9CI)
    • METHYL (2S,4AR,6AR,7R,9S,10AS,10BR)-9-(ACETYLOXY)-2-(FURAN-3-YL)-6A,10B-DIMETHYL-4,10-DIOXO-DODECAHYDRO-1H-NAPHTHO[2,1-C]PYRAN-7-CARBOXYLATE
    • SR-05000002668
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic Acid Methyl Ester
    • C20196
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetoxy)-2-(3-furanyl)-dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • SR-05000002668-1
    • BDBM50159165
    • CHEMBL445332
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-furan-3-yl-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • NCGC00162442-03
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • GTPL1666
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta)]-
    • 2S,4aR,6a(R,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • 83729-01-5
    • Q413512
    • SALVINORIN A [HSDB]
    • 2H-naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • BRD-K19284129-001-01-8
    • T56W91NG6J
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(3-furanyl)dodechydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • (3S,4aR,4bS,6S,8R,8aR,10aR)-6-Acetoxy-3-furan-3-yl-4a,8a-dimethyl-1,5-dioxo-dodecahydro-2-oxa-phenanthrene-8-carboxylic acid methyl ester
    • OBSYBRPAKCASQB-AGQYDFLVSA-N
    • C23H28O8 ?? 0.25H2O
    • CCG-214573
    • 2H-Naphtho(2,1-c)pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta))-
    • Salvinorin A, >=98% (HPLC), powder
    • SALVINORIN A [MI]
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10bdimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2-epi-8-epi-salvinorin A
    • GLXC-21002
    • BRD-K19284129-001-02-6
    • TS-08323
    • G91252
    • Inchi: 1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
    • InChI Key: OBSYBRPAKCASQB-AGQYDFLVSA-N
    • SMILES: C[C@]12C[C@@H](C3=COC=C3)OC(=O)[C@@H]1CC[C@]1([C@@H](C[C@@H](C([C@H]21)=O)OC(=O)C)C(=O)OC)C

Computed Properties

  • Exact Mass: 432.17800
  • Monoisotopic Mass: 432.17841785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 792
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 2.5
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 238-240° (Ortega); mp 242-244° (Valdes, 1984)
  • Flash Point: 2℃
  • Solubility: DMSO: ≥10mg/mL
  • PSA: 109.11000
  • LogP: 3.00010
  • Solubility: Not available
  • Specific Rotation: D22 -45.3° (c = 8.530 in CHCl3); D25 -41° (c = 1 in CHCl3)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Security Information

  • Hazardous Material transportation number:UN 1648 3 / PGII
  • Hazard Category Code: 11-20/21/22-36
  • Safety Instruction: S22-S24/25
  • RTECS:QL6127142
  • Hazardous Material Identification: F Xn

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-1mg
Salvinorin A
83729-01-5 98%
1mg
¥1600.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-25 mg
Salvinorin A
83729-01-5 99.06%
25mg
¥19998.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-1 mg
Salvinorin A
83729-01-5 99.06%
1mg
¥2792.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-5 mg
Salvinorin A
83729-01-5 99.06%
5mg
¥7395.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
Salvinorin A solution
83729-01-5 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant
1ML
1908.56 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
83729-01-5
1ML
¥2337.52 2023-01-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-10mg
Salvinorin A
83729-01-5 99.06%
10mg
¥ 11115 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-5mg
Salvinorin A
83729-01-5 99.06%
5mg
¥ 7395 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-50mg
Salvinorin A
83729-01-5 99.06%
50mg
¥ 29885 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-5mg
Salvinorin A
83729-01-5 98%
5mg
¥4736.00 2023-09-09

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.2 Catalysts: TPAP ;  30 min, rt
Reference
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Synthetic Routes 2

Reaction Conditions
Reference
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
Reference
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Reference
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
Reference
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Reference
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, -78 °C; 2 h, 5 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylsilane Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
4.1 Reagents: tert-Butanol ,  Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  -78 °C; 25 min, -78 °C → -55 °C
4.2 Reagents: Methanol ;  -55 °C → rt
5.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
6.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
6.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
7.2 Reagents: Sodium bisulfate Solvents: Water
8.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
8.2 Reagents: Water ;  0 °C
Reference
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.4 Catalysts: TPAP ;  30 min, rt
Reference
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Samarium iodide (SmI2) Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Oxygen
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
Reference
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Reference
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Synthetic Routes 11

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Toluene ,  Water ;  1.5 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  1 d, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
Reference
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
1.2 Catalysts: TPAP ;  2 h, rt
Reference
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
3.1 -
Reference
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Synthetic Routes 15

Reaction Conditions
Reference
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

Synthetic Routes 16

Reaction Conditions
Reference
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

Synthetic Routes 17

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  47 h, 60 °C
2.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
2.2 Catalysts: TPAP ;  2 h, rt
Reference
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
2.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
2.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water
4.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
Reference
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.1 -
Reference
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Raw materials

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Preparation Products

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Related Literature

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd